molecular formula C6H9Cl2NO2 B585110 2,2-Dichloro-N-ethylacetoacetamide CAS No. 22543-24-4

2,2-Dichloro-N-ethylacetoacetamide

Cat. No.: B585110
CAS No.: 22543-24-4
M. Wt: 198.043
InChI Key: CIEWPYZTEAMSBS-UHFFFAOYSA-N
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Preparation Methods

The preparation of 2,2-Dichloro-N-ethylacetoacetamide involves several synthetic routes. One common method is the reaction of ethyl chloroacetate with ethanolamine, catalyzed by hydrochloric acid, followed by the addition of acetic acid to collect the product . This method is widely used in industrial production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

2,2-Dichloro-N-ethylacetoacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dichloro-N-ethylacetoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of insecticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-ethylacetoacetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with metabolic pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

2,2-Dichloro-N-ethylacetoacetamide can be compared with similar compounds such as:

  • 2,2-Dichloroacetoacetic acid ethylamide
  • Deethylphosphamidon

These compounds share similar chemical structures but may differ in their reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific chemical properties and the range of reactions it can undergo .

Properties

IUPAC Name

2,2-dichloro-N-ethyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl2NO2/c1-3-9-5(11)6(7,8)4(2)10/h3H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEWPYZTEAMSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C(=O)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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